![molecular formula C18H13BrN2OS B2705465 7-溴-2-(对甲苯基)-3H-咖啡因并[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 872197-65-4](/img/no-structure.png)

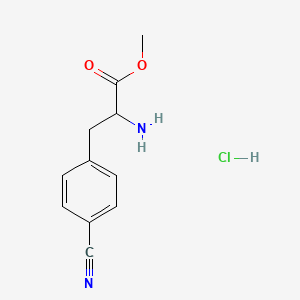

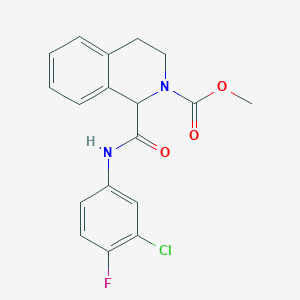

7-溴-2-(对甲苯基)-3H-咖啡因并[2,3-d]嘧啶-4(5H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The structure of pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The name of the pyrimidine was first applied by Pinner from the combination of two words pyridine and amidine .Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.科学研究应用

生物活性化合物合成

一种新型合成方法创造了一系列具有显著生物活性的化合物。例如,6-氮杂阿卡地古霉素和各种3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷的合成显示出潜在的抗病毒和抗肿瘤活性,特别是针对麻疹和白血病(C. R. Petrie 等,1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt].

抗菌和抗氧化活性

稠合的噻唑并[3,2-a]嘧啶表现出显着的抗菌和抗氧化特性。由稠合3,4-二氢嘧啶-2(1H)-硫酮合成的化合物对大肠杆菌和铜绿假单胞菌表现出强烈的活性,与标准药物相比,具有很强的抗氧化活性(Janardhan Banothu 等,2014)[https://consensus.app/papers/synthesis-characterization-evaluation-fused-banothu/e1c8bd9d2a365943afb621c5798acc3e/?utm_source=chatgpt].

无催化剂的药物合成

开发了一种无催化剂、一锅法的合成方法,用于创建一系列新的功能化5-芳基-2-氧代-/硫代-2,3-二氢-1H-苯并[6,7]色烯并[2,3-d]嘧啶-4,6,11(5H)-三酮。该方法以其环保性、优异的收率和简便性而著称,使其与制药应用高度相关(G. Brahmachari 等,2017)[https://consensus.app/papers/catalystfree-onepot-threecomponent-synthesis-diversely-brahmachari/9137a330fa305a1a98c4e79c84c4214c/?utm_source=chatgpt].

色烯嘧啶酮衍生物的抗菌活性

通过布朗斯台德酸性离子液体催化合成的色烯嘧啶酮衍生物在体外对各种细菌和真菌菌株表现出显着的抗菌活性。该合成路线强调了开发新的抗菌剂的潜力(Janardhan Banothu & Rajitha Bavanthula,2012)[https://consensus.app/papers/brønsted-liquid-catalyzed-highly-synthesis-chromeno-banothu/474ed7f11a6d54aab192024cbcb84471/?utm_source=chatgpt].

抗结核和抗菌活性

合成了新型5-苯基-1,5-二氢-2H-色烯并[2,3-d]嘧啶-2,4(3H)-二硫酮和相关化合物,并评估了它们的抗结核和抗菌活性。这些研究为进一步开发针对结核病和其他微生物感染的药物奠定了基础(Nimesh R. Kamdar 等,2011)[https://consensus.app/papers/synthesis-evaluation-vitro-activity-activity-novel-kamdar/06cbe180b27a5f44b88c9cb64da2fe34/?utm_source=chatgpt].

未来方向

作用机制

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been found to inhibit cdks, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Similar compounds have been found to affect the cell cycle, which involves a complex network of biochemical pathways .

Result of Action

Similar compounds have been found to inhibit cell proliferation, potentially leading to cell death .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-acetyl-4-hydroxy-2H-chromen-2-one followed by cyclization and thionation.", "Starting Materials": [ "2-amino-4-bromo-6-(p-tolyl)pyrimidine", "3-acetyl-4-hydroxy-2H-chromen-2-one", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-4-bromo-6-(p-tolyl)pyrimidine is reacted with 3-acetyl-4-hydroxy-2H-chromen-2-one in ethanol in the presence of hydrochloric acid to form 7-bromo-2-(p-tolyl)-3-(2'-acetyl-4'-hydroxyphenyl)chromen-4-one.", "Step 2: The product from step 1 is cyclized by heating with sodium hydroxide in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4-one.", "Step 3: The product from step 2 is thionated by reacting with sulfur in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione." ] } | |

CAS 编号 |

872197-65-4 |

分子式 |

C18H13BrN2OS |

分子量 |

385.28 |

IUPAC 名称 |

7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23) |

InChI 键 |

CBGSSQIBVYXYSJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)

![3-{[Hydroxy(3-oxo-2,3-dihydropyridin-2-ylidene)methyl]amino}propanoic acid hydrochloride](/img/structure/B2705401.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)

![(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B2705404.png)